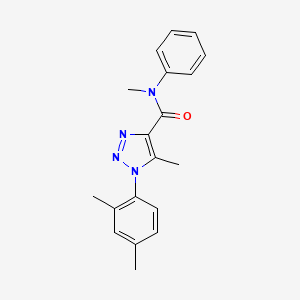

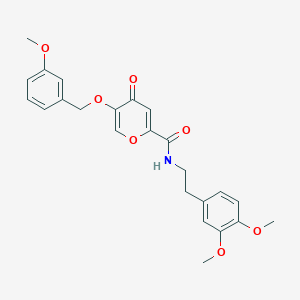

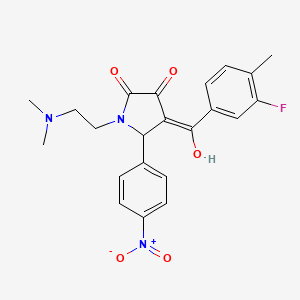

![molecular formula C25H18ClN3OS B2678396 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide CAS No. 920400-77-7](/img/structure/B2678396.png)

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide, also known as BMN-673, is a novel PARP (Poly ADP-ribose polymerase) inhibitor that has been developed for the treatment of various cancers. PARP is a family of enzymes that play a crucial role in DNA repair, and their inhibition has been shown to enhance the effectiveness of chemotherapy and radiation therapy.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research on structurally related Schiff bases, including those derived from thiazolyl and pyridinyl groups, has demonstrated significant antimicrobial properties. These compounds, through their synthesis and evaluation, have shown promising activity against a variety of pathogenic bacterial species. The methodologies involve synthesizing Schiff bases by reacting 2-benzoylpyridine with different amines, including 2-amino-6-chlorobenzothiazole, and assessing their antibacterial efficacy through the disc diffusion method. Molecular docking studies further suggest their potential as inhibitors of critical enzymes in pathogens, indicating their application in designing novel antimicrobial agents (Al‐Janabi, Elzupir, & Yousef, 2020).

Antihypertensive Agents

Compounds synthesized from thiazolyl derivatives have been investigated for their antihypertensive properties, showcasing the utility of such chemicals in developing α-blocking agents. These studies involve the synthesis of thiosemicarbazides, triazoles, and Schiff bases, followed by pharmacological screening to evaluate their activity and toxicity profiles. The findings suggest the role of these compounds in medical research focused on cardiovascular diseases (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Anticancer Activity

Related research into fluoro-substituted benzo[b]pyran compounds, which share functional group similarities with the compound of interest, has unveiled their potential in treating lung cancer. Through synthetic pathways, researchers have developed derivatives exhibiting significant anticancer activity at low concentrations compared to reference drugs. This opens avenues for exploring N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide in oncology research (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Proton Exchange Membranes

Sulfonated polybenzothiazoles containing naphthalene, synthesized through polycondensation involving similar thiazolyl and naphthyl structures, demonstrate excellent properties for use as proton exchange membranes. These materials exhibit high thermal and oxidative stabilities, along with good mechanical properties and high proton conductivities, highlighting their potential in fuel cell technology (Wang, Lee, Lee, Kang, Shin, Zhuang, Lee, & Guiver, 2015).

Propiedades

IUPAC Name |

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18ClN3OS/c1-16-12-19(26)13-22-23(16)28-25(31-22)29(15-17-6-5-11-27-14-17)24(30)21-10-4-8-18-7-2-3-9-20(18)21/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJWDEFSYRYNMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2678317.png)

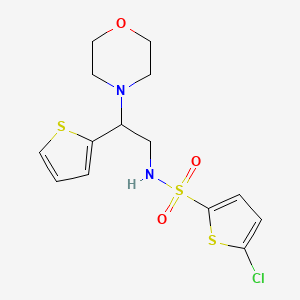

![3-(4-bromophenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2678318.png)

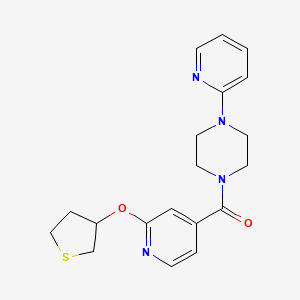

![ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/no-structure.png)

![2-{6-Oxaspiro[3.5]nonan-7-yl}acetic acid](/img/structure/B2678324.png)

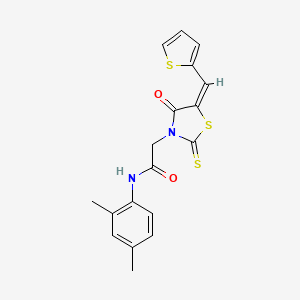

![ethyl 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-2-oxoacetate](/img/structure/B2678335.png)